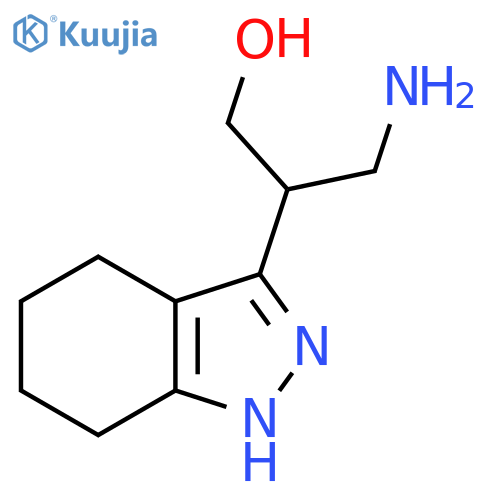

Cas no 2229169-52-0 (3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol)

2229169-52-0 structure

商品名:3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol

- 2229169-52-0

- EN300-1779509

-

- インチ: 1S/C10H17N3O/c11-5-7(6-14)10-8-3-1-2-4-9(8)12-13-10/h7,14H,1-6,11H2,(H,12,13)

- InChIKey: YHSHVCXAISYVTH-UHFFFAOYSA-N

- ほほえんだ: OCC(CN)C1C2=C(CCCC2)NN=1

計算された属性

- せいみつぶんしりょう: 195.137162174g/mol

- どういたいしつりょう: 195.137162174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.9Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1779509-0.05g |

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol |

2229169-52-0 | 0.05g |

$1261.0 | 2023-09-20 | ||

| Enamine | EN300-1779509-0.25g |

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol |

2229169-52-0 | 0.25g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1779509-5g |

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol |

2229169-52-0 | 5g |

$4349.0 | 2023-09-20 | ||

| Enamine | EN300-1779509-10g |

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol |

2229169-52-0 | 10g |

$6450.0 | 2023-09-20 | ||

| Enamine | EN300-1779509-2.5g |

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol |

2229169-52-0 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1779509-10.0g |

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol |

2229169-52-0 | 10g |

$6450.0 | 2023-06-02 | ||

| Enamine | EN300-1779509-1g |

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol |

2229169-52-0 | 1g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1779509-0.1g |

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol |

2229169-52-0 | 0.1g |

$1320.0 | 2023-09-20 | ||

| Enamine | EN300-1779509-5.0g |

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol |

2229169-52-0 | 5g |

$4349.0 | 2023-06-02 | ||

| Enamine | EN300-1779509-0.5g |

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol |

2229169-52-0 | 0.5g |

$1440.0 | 2023-09-20 |

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

2229169-52-0 (3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬